5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde
Description
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 5-position of the benzaldehyde ring and a 3-fluorobenzyloxy group at the 2-position. Its structural uniqueness lies in the combination of electron-withdrawing bromine and fluorine substituents, which modulate electronic properties and reactivity.
Properties
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMKDYCXFUJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
Core Substrates
The synthesis requires two primary components:
- 5-Bromo-2-hydroxybenzaldehyde : A brominated salicylaldehyde derivative serving as the phenolic nucleophile.
- 3-Fluorobenzyl bromide : The electrophilic benzylating agent introducing the fluorinated ether group.
Reaction Mechanism and Synthetic Route
The preparation follows a classical Williamson ether synthesis, characterized by two stages:
Deprotonation of Phenolic –OH
5-Bromo-2-hydroxybenzaldehyde reacts with K₂CO₃ to form a phenoxide ion, which acts as a strong nucleophile:
$$
\text{Ar-OH} + \text{K}2\text{CO}3 \rightarrow \text{Ar-O}^- \text{K}^+ + \text{KHCO}_3
$$
Nucleophilic Substitution
The phenoxide attacks the electrophilic carbon of 3-fluorobenzyl bromide, displacing bromide and forming the ether bond:
$$
\text{Ar-O}^- + \text{Br-CH}2\text{C}6\text{H}4\text{F-3} \rightarrow \text{Ar-O-CH}2\text{C}6\text{H}4\text{F-3} + \text{Br}^-
$$
Table 1: Standard Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF or acetone |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 12–24 hours |
| Molar Ratio (Phenol:Alkylating Agent) | 1:1.2–1.5 |
Optimization Strategies
Solvent Selection
Base Stoichiometry
Excess K₂CO₃ (1.5–2.0 equivalents) ensures complete deprotonation, minimizing unreacted starting material.
Impurity Control
- Regioisomer Formation : Trace 2- or 4-fluorobenzyl bromide impurities in the alkylating agent can lead to undesired regioisomers. Purification via fractional distillation or chromatography of 3-fluorobenzyl bromide is critical.
- Byproducts : Hydrolysis of 3-fluorobenzyl bromide to 3-fluorobenzyl alcohol is mitigated by anhydrous conditions.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction time to 2–4 hours by enhancing heat and mass transfer. A 2019 study reported a 92% yield using a microreactor system at 100°C.
Crystallization Protocols
Crude product is purified via recrystallization from ethanol/water (3:1), achieving >98% purity.
Table 2: Yield and Purity Across Scales
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 85 | 95 |
| 100 | 88 | 97 |
| 1000 | 90 | 98 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.82 (d, J=2.4 Hz, 1H), 7.56 (dd, J=8.8, 2.4 Hz, 1H), 7.32–7.25 (m, 1H), 7.15–7.05 (m, 3H), 5.25 (s, 2H, OCH₂).
- HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).
Challenges and Troubleshooting
Incomplete Alkylation
- Cause : Insufficient base or stoichiometric imbalance.
- Solution : Increase K₂CO₃ to 2.0 equivalents and extend reaction time.
Solvent Residues
- Cause : Incomplete DMF removal during workup.
- Solution : Wash with ethyl acetate/water (3x) and dry over MgSO₄.
Chemical Reactions Analysis
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse organic compounds.
- Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, making it useful for synthesizing complex molecules.
Pharmaceutical Development
This compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its ability to interact with specific biological targets allows it to play a role in drug discovery and development. Research indicates that compounds derived from this compound exhibit potential therapeutic effects against various diseases, including cancer and inflammatory conditions.
Material Science
In material science, this compound is employed in the development of high-performance materials. Its unique chemical properties contribute to the synthesis of novel polymers with enhanced thermal stability and mechanical strength.
The biological activity of this compound has been explored in several studies. Its interactions with biomolecular targets suggest potential applications in:
- Antimicrobial Agents: Compounds derived from this structure have shown promising antimicrobial properties.
- Enzyme Inhibition: The ability to modulate enzyme activity makes it a candidate for further investigation in biochemical pathways relevant to disease mechanisms.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. Results indicated that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic development.
Case Study 2: Anti-inflammatory Effects
Research on the anti-inflammatory effects of compounds related to this benzaldehyde demonstrated their ability to reduce pro-inflammatory cytokine levels in vitro. These findings highlight the compound's potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity . Additionally, the presence of the bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties
*Calculated based on molecular formula $ C{14}H{10}BrFO_2 $.
Key Observations:
- Halogen Effects: Chlorine and fluorine substituents increase molecular weight and polarity compared to non-halogenated analogs. Dichloro-substituted compounds (e.g., 4l) exhibit higher molecular weights (373.94 g/mol) and melting points (120–122°C) due to enhanced intermolecular halogen bonding and dipole interactions .
- Electron-Withdrawing Groups : The nitro group in 4m significantly lowers yield (85%) compared to halogenated analogs (90–92%), likely due to steric hindrance or reduced nucleophilic reactivity during synthesis .
- Purity Trends : Chlorinated derivatives (4k, 4l) show high HPLC purity (97–99.7%), suggesting easier purification compared to nitro-substituted compounds .
Spectral and Electronic Properties
Table 2: NMR and IR Data Comparison
| Compound | $ ^1H $ NMR (Aldehyde Proton, δ ppm) | IR (C=O Stretch, cm$ ^{-1} $) |
|---|---|---|
| This compound | Not reported | Not reported |
| 4j (3,5-Difluorobenzyl) | 8.40 (s, -CH=NOH) | 1625 |
| 4k (3-Chlorobenzyl) | 8.38 (s, -CH=NOH) | 1650 |
| 4m (4-Nitrobenzyl) | Not reported | 1649 |
Key Observations:
- Aldehyde Proton Shifts : The oxime derivatives (4j, 4k) show similar aldehyde proton chemical shifts (~8.4 ppm), indicating minimal electronic perturbation from halogen substitution .
- IR Stretches : The C=O stretch in oxime derivatives varies slightly (1625–1650 cm$^{-1}$), reflecting differences in electron-withdrawing effects of substituents .
Biological Activity
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula C₁₄H₁₀BrF O₂ and a molecular weight of 309.13 g/mol, is of particular interest in medicinal chemistry due to its structural features that may confer various pharmacological properties.
Chemical Structure
The compound can be represented as follows:
This structure includes a bromine atom and a fluorobenzyl ether moiety, which are significant in influencing its reactivity and biological interactions.
Antiviral Properties
Recent studies have highlighted the compound's potential as an inhibitor of viral replication. For instance, it has been evaluated against Hepatitis C virus (HCV), where it exhibited notable inhibitory effects on the viral polymerase, suggesting its utility as a scaffold for developing antiviral agents. In particular, the compound demonstrated an IC50 value of approximately 0.34 μM against specific viral targets, indicating strong potency in inhibiting HCV replication pathways .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation. For example, it was found to alter the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, thereby promoting cancer cell death .
Enzyme Inhibition
The compound has shown promise as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a crucial role in drug metabolism, and its inhibition could lead to significant drug-drug interactions (DDIs). The time-dependent inhibition observed suggests that this compound may form reactive metabolites, raising concerns about potential hepatotoxicity .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of both bromine and fluorine atoms in its structure enhances lipophilicity and may facilitate better membrane permeability, allowing for more effective cellular uptake.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers evaluated the antiviral efficacy of this compound against HCV. The study utilized various concentrations of the compound in replicon assays, demonstrating a dose-dependent reduction in viral RNA levels. The results indicated that this compound could serve as a lead candidate for further development into antiviral therapeutics.
Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in significant growth inhibition and induced apoptosis through caspase activation pathways. This suggests its potential application in breast cancer therapy.
Data Summary
| Biological Activity | IC50 Value | Target |
|---|---|---|
| Antiviral (HCV) | 0.34 μM | Viral Polymerase |
| Anticancer (MCF-7 Cell Line) | Not specified | Apoptosis Induction |
| CYP Enzyme Inhibition (CYP3A4) | Time-dependent | Cytochrome P450 |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling. First, protect the aldehyde group of 5-bromo-2-hydroxybenzaldehyde (e.g., as an acetal) to prevent side reactions. Next, introduce the 3-fluorobenzyl moiety via Williamson ether synthesis using 3-fluorobenzyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Deprotect the aldehyde under mild acidic conditions (e.g., HCl/THF/H₂O) . Purity assessment via HPLC (≥95% purity, as seen in analogous brominated aldehydes ) is critical.
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Expect signals for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and benzyl methylene (δ ~4.8–5.2 ppm). Fluorine’s deshielding effect may split signals.
- ¹⁹F NMR : A singlet near -110 ppm (C₆H₄F) confirms the fluorobenzyl group.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 323 (C₁₄H₁₀BrFO₂). Bromine’s isotopic pattern (1:1 ratio for M and M+2 peaks) aids identification .
Q. What are the critical purity standards for this compound in catalytic studies?
- Methodological Answer : Purity ≥95% (HPLC/GC) is typical for research-grade materials, as seen in structurally related bromo-fluorobenzaldehydes . Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for purification. Monitor residual solvents (e.g., DMF) via ¹H NMR or GC-MS.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities.
- Recrystallization : Test solvents like ethanol or dichloromethane/hexane to isolate pure polymorphs.
- DSC/TGA : Determine melting points with differential scanning calorimetry to account for thermal decomposition.
- Cross-Validation : Compare NMR data with computationally predicted spectra (DFT or ChemDraw). For example, 3-fluorobenzyl protons in similar compounds show distinct splitting patterns .
Q. What strategies optimize regioselectivity in the benzylation step?
- Methodological Answer : Regioselectivity depends on electronic and steric factors:
- Base Selection : Use weaker bases (K₂CO₃) to favor ortho-substitution on the phenol via deprotonation.
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for SNAr mechanisms.
- Protection/Deprotection : Acetyl or trimethylsilyl protection of the aldehyde prevents unwanted side reactions .
Q. How can researchers address low yields in aldehyde deprotection?
- Methodological Answer :
- Acid Choice : Avoid strong acids (H₂SO₄) that may degrade the benzyl ether. Use HCl (1–2 M) in THF/H₂O at 0–25°C.
- Monitoring : Track deprotection via TLC (Rf shift) or in situ IR (disappearance of acetal C-O stretch at ~1100 cm⁻¹).
- Work-Up : Neutralize with NaHCO₃ to minimize aldehyde oxidation .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer : Common issues include:
- Over-Oxidation : Aldehydes may oxidize to carboxylic acids if exposed to air. Use inert atmospheres (N₂/Ar) and antioxidant stabilizers (BHT).
- Ether Cleavage : Acidic conditions during deprotection can hydrolyze the benzyl ether. Optimize reaction time/temperature .
- Cross-Coupling : Trace Pd catalysts (from prior steps) may induce Suzuki or Heck side reactions. Chelate with thiol resin or filter through Celite .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC retention times for this compound?
- Methodological Answer : Retention time variability may stem from:
- Column Chemistry : C18 vs. phenyl columns alter hydrophobicity. Standardize using a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30) mobile phase.
- pH Effects : Aldehydes can form hydrates in aqueous conditions, altering retention. Acidify the mobile phase (0.1% TFA) to suppress hydration .
Application-Oriented Questions
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodological Answer : The bromine and fluorine substituents enhance binding to hydrophobic pockets in enzymes.
- Anticancer Agents : As a precursor for kinase inhibitors, analogous to 5-bromo-2-fluorobenzoic acid derivatives .
- Antimicrobials : The benzyl ether moiety mimics natural product scaffolds (e.g., vancomycin). Test via MIC assays against Gram-positive bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
